molecular formula C12H14F3NO2 B2357969 3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid CAS No. 1443220-95-8

3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid

Cat. No.: B2357969
CAS No.: 1443220-95-8
M. Wt: 261.244
InChI Key: ZNWWOUTVNMXKPI-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid is a salt comprising the azetidine derivative 3-(4-methylphenyl)azetidine and trifluoroacetic acid (TFA). TFA, a strong fluorinated carboxylic acid (CAS 76-05-1), enhances solubility and stability in synthetic intermediates . This compound is likely synthesized via protonation of the azetidine nitrogen by TFA, a method analogous to azetidine dimerization protocols using TFA in DMSO-d6 .

Properties

IUPAC Name

3-(4-methylphenyl)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.C2HF3O2/c1-8-2-4-9(5-3-8)10-6-11-7-10;3-2(4,5)1(6)7/h2-5,10-11H,6-7H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWWOUTVNMXKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Deprotection and Trifluoroacetic Acid Salt Formation

The tert-butoxycarbonyl (Boc) group is widely employed to protect azetidine amines during functionalization. A representative procedure involves:

  • Synthesis of Boc-protected intermediate :
    • 3-(4-Methylphenyl)azetidine is synthesized via nucleophilic substitution of a mesylated precursor (e.g., 3-hydroxyazetidine) with 4-methylphenylmagnesium bromide under anhydrous conditions.
    • The Boc group is introduced using di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine as a base, yielding tert-butyl 3-(4-methylphenyl)azetidine-1-carboxylate.
  • Deprotection with TFA :

    • The Boc-protected intermediate (10 mmol) is dissolved in DCM (50 mL) and treated with TFA (15 mL) at 0°C for 1 hour.
    • Volatiles are removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate. The free base is extracted with DCM, dried over Na₂SO₄, and concentrated.
  • Salt formation :

    • The free base is dissolved in ethyl acetate (30 mL), and TFA (1.1 equivalents) is added dropwise at 0°C. The mixture is stirred for 2 hours, and the precipitate is filtered and dried under vacuum to yield the TFA salt.

Key Data :

  • Yield : 78–85% (over three steps).
  • Purity : >98% (HPLC).
  • Reaction Time : 4–6 hours (excluding work-up).

Hydrogenolytic Debonding of Benzyl-Protected Intermediates

Benzyl groups serve as temporary protecting groups for azetidine amines, enabling selective functionalization:

  • Synthesis of benzyl-protected azetidine :

    • 1-Benzyl-3-(4-methylphenyl)azetidine is prepared via Pd-catalyzed cross-coupling between 1-benzylazetidine-3-boronic acid and 4-bromotoluene in tetrahydrofuran (THF) at 60°C.
  • Hydrogenolysis :

    • The benzyl-protated compound (5 mmol) is dissolved in methanol (100 mL) with 20% Pd(OH)₂/C (0.5 g). The mixture is hydrogenated at 40 psi H₂ and 60°C for 48 hours.
    • The catalyst is filtered through Celite, and the filtrate is concentrated to obtain 3-(4-methylphenyl)azetidine.
  • Salt formation :

    • The free base is treated with TFA (1.05 equivalents) in diethyl ether, yielding the TFA salt as a crystalline solid.

Key Data :

  • Yield : 70–75% (hydrogenolysis step).
  • Reaction Conditions : 60°C, 40–60 psi H₂.
  • Catalyst Loading : 10% w/w Pd(OH)₂/C.

Cyclization of Amino Alcohol Precursors

Azetidine rings can be formed via intramolecular cyclization of γ-amino alcohols:

  • Synthesis of γ-amino alcohol :

    • 4-Methylphenylmagnesium bromide (15 mmol) is reacted with ethyl 3-chloro-2-oxoazetidine-1-carboxylate in THF at −78°C, followed by reduction with NaBH₄ to yield 3-(4-methylphenyl)azetidin-3-ol.
  • Mesylation and cyclization :

    • The alcohol (10 mmol) is treated with methanesulfonyl chloride (1.2 equivalents) and triethylamine in DCM at 0°C. The resulting mesylate is heated with ammonia (30% aqueous) at 55–60°C for 12 hours to form the azetidine ring.
  • Salt formation :

    • The product is acidified with TFA (2 equivalents) in ethanol, and the TFA salt is crystallized upon cooling.

Key Data :

  • Yield : 64–68% (cyclization step).
  • Reaction Time : 12–14 hours.

Optimization and Mechanistic Insights

Role of Trifluoroacetic Acid in Deprotection

TFA efficiently cleaves Boc groups via protonation of the carbamate oxygen, facilitating CO₂ release and formation of the trifluoroacetamide intermediate. This step is critical for avoiding side reactions, as milder acids (e.g., HCl) may require harsher conditions.

Hydrogenation Parameters

Debenzylation efficiency depends on:

  • Temperature : 60°C optimal for balancing reaction rate and catalyst stability.
  • Pressure : 40–60 psi H₂ ensures complete reduction without over-pressurization.
  • Catalyst : Pd(OH)₂/C offers higher activity than Pd/C for benzyl group removal.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Employed for intermediates using ethyl acetate/hexanes (1:1).
  • Recrystallization : TFA salt is recrystallized from ethanol/diethyl ether (1:3) for ≥99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.0 Hz, 2H, ArH), 7.15 (d, J = 8.0 Hz, 2H, ArH), 4.30–4.10 (m, 4H, azetidine CH₂), 2.35 (s, 3H, CH₃).
  • MS (ESI) : m/z 162.1 [M+H]⁺ (free base), 281.2 [M+TFA]⁻.

Comparative Analysis of Methods

Parameter Boc Deprotection Hydrogenolysis Cyclization
Yield 78–85% 70–75% 64–68%
Reaction Time 4–6 hours 48 hours 12–14 hours
Key Reagent TFA Pd(OH)₂/C MsCl/NH₃
Purity >98% >95% >90%

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being carried out .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products .

Scientific Research Applications

The biological activity of 3-(4-Methylphenyl)azetidine; 2,2,2-trifluoroacetic acid is primarily linked to its interactions with various biological targets:

  • Antibacterial Properties : Preliminary studies indicate that compounds containing azetidine rings exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The trifluoroacetic acid moiety may enhance this activity by stabilizing interactions with bacterial enzymes .
  • Anticancer Activity : Research has shown that azetidine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with receptors involved in tumor growth and metastasis .
  • Pharmacological Potential : The compound's ability to interact with enzymes and receptors suggests potential applications in treating metabolic disorders and other diseases. Its electronegative trifluoroacetic acid group may enhance binding affinities to positively charged sites on target proteins .

Case Studies

Several studies have documented the applications of azetidine derivatives similar to 3-(4-Methylphenyl)azetidine; 2,2,2-trifluoroacetic acid:

  • Antimicrobial Activity : A study synthesized various azetidine derivatives and tested their antimicrobial properties. Compounds were evaluated against standard drugs like Streptomycin and Fluconazole, showing promising results against several bacterial strains .
  • Anticancer Research : A series of N-substituted azetidinones were synthesized and evaluated for their anticancer properties. These compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents .
  • Mechanistic Studies : Research focusing on the binding interactions of azetidine derivatives with biological macromolecules has revealed insights into their pharmacodynamics. These studies utilize techniques such as molecular docking and spectroscopy to elucidate binding affinities .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares substituents, molecular formulas, and molecular weights of analogous azetidine-TFA salts:

Compound Name Substituent on Azetidine Ring Molecular Formula Molecular Weight (g/mol) Source
3-(4-Methylphenyl)azetidine;TFA 4-Methylphenyl C₁₀H₁₂F₃NO₂ 247.21 (calculated) -
3-(3-Trifluoromethylphenyl)azetidine;TFA 3-CF₃-phenyl C₁₁H₁₁F₆NO₂ 315.21
3-(2-Fluorophenyl)azetidine;TFA 2-F-phenyl C₉H₉F₄NO₂ 239.18
3-[(2,4-Difluorophenyl)methyl]azetidine;TFA 2,4-F₂-phenylmethyl C₁₂H₁₂F₅NO₂ 297.23
(2S)-2-(Fluoromethyl)azetidine;TFA 2-Fluoromethyl C₆H₉F₄NO₂ 211.14

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃, F) increase polarity and acidity, enhancing solubility in polar solvents . The 4-methylphenyl group in the target compound offers moderate lipophilicity compared to fluorinated analogs.
  • Molecular Weight : Fluorinated derivatives exhibit higher molecular weights due to fluorine atoms, impacting pharmacokinetic properties like membrane permeability .

Physicochemical Properties

  • Solubility: TFA salts generally exhibit high solubility in polar solvents (e.g., DMSO, methanol) due to ionic character. Fluorinated phenyl groups further enhance aqueous solubility .
  • Stability : TFA’s strong acidity (pKa ~0.5) stabilizes the azetidine against hydrolysis, particularly under basic conditions. However, fluorinated aryl groups may introduce steric hindrance, slowing degradation .
  • Spectroscopic Data :
    • 13C NMR : For azetidine-TFA salts, peaks near δ 155 ppm (TFA carbonyl) and δ 20–55 ppm (azetidine carbons) are typical . Substituents like CF₃ shift aromatic carbons upfield (δ ~122–131 ppm) .

Biological Activity

3-(4-Methylphenyl)azetidine;2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C11H12F3N O2

This structure includes an azetidine ring substituted with a 4-methylphenyl group and a trifluoroacetic acid moiety. The trifluoromethyl groups enhance its chemical properties, potentially impacting its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The mechanism involves:

  • Binding to Enzymes/Receptors : The compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects. For example, it has been noted for potential inhibition of enzymes involved in cell proliferation, which could confer anticancer properties.

Anticancer Properties

Research indicates that compounds with azetidine rings often exhibit anticancer properties. For instance:

  • Cell Viability Assays : Studies have shown that related azetidine compounds can significantly inhibit the growth of cancer cell lines such as MDA-MB-231 and MDA-MB-468. In these studies, certain derivatives demonstrated EC50 values as low as 1.8 μM against breast cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity:

  • Antibacterial Screening : Compounds similar to 3-(4-Methylphenyl)azetidine have been screened for antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus. These studies indicate that modifications in the azetidine structure can enhance antibacterial efficacy .

Case Studies

Several case studies highlight the biological activity of azetidine derivatives:

  • Study on Azetidine Amides : A study found that azetidine amides exhibited potent inhibitory effects on STAT3 signaling pathways, crucial for cancer progression. The modifications in the azetidine structure significantly influenced the cellular potency .
  • In Vivo Studies : In vivo experiments involving related compounds have shown promising results in inhibiting tumor growth and metastasis in animal models, demonstrating the therapeutic potential of azetidine derivatives .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaUnique Features
This compoundC11H12F3N O2Contains an azetidine ring with trifluoroacetic acid
Methyl (2S)-azetidine-2-carboxylate; 2,2,2-trifluoroacetic acidC11H12F3N O2Lacks the methylphenyl group
Trifluoroacetic acidC2HClF3O2A strong organic acid without a ring structure

Q & A

Q. How can isotopic labeling (13C^{13}C, 2H^2H) aid in mechanistic studies of this compound?

  • Methodology : Incorporate 13C^{13}C-labeled methyl groups in the phenyl ring to track metabolic fate via 13C^{13}C-NMR or MS. Deuterated analogs (2H^2H) study kinetic isotope effects in reaction mechanisms (e.g., azetidine ring-opening). Labeling must be validated against unlabeled controls to ensure isotopic purity .

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